Fmoc-Ile-OH-15N
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for introducing the Fmoc group is through the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the amino acid in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production of Fmoc-Ile-OH-15N follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure high isotopic purity and yield. The compound is typically produced in solid form and stored at controlled temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ile-OH-15N undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.
Major Products Formed
The primary products formed from these reactions are peptides and peptide derivatives, which are crucial in various biochemical and pharmaceutical applications.
Scientific Research Applications
Chemistry
Fmoc-Ile-OH-15N is extensively used in solid-phase peptide synthesis (SPPS) due to its stable isotope labeling, which aids in the study of peptide structures and dynamics .
Biology
In biological research, this compound is used to label peptides and proteins, facilitating studies on protein-protein interactions, enzyme mechanisms, and metabolic pathways .
Medicine
In medical research, this compound is used in the development of peptide-based drugs and diagnostic agents. Its stable isotope labeling allows for precise tracking and quantification in pharmacokinetic studies .
Industry
Industrially, this compound is used in the production of labeled peptides for use in various assays and analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
The primary mechanism of action of Fmoc-Ile-OH-15N involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-OH-15N: Another Fmoc-protected amino acid labeled with nitrogen-15, used similarly in peptide synthesis.
Fmoc-Gly-OH-15N: A glycine derivative with Fmoc protection and nitrogen-15 labeling, used in peptide synthesis and structural studies.
Uniqueness
Fmoc-Ile-OH-15N is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This labeling allows for detailed studies of peptide and protein structures, dynamics, and interactions, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i22+1 |
InChI Key |
QXVFEIPAZSXRGM-FYOZIULDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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